Gentamicin C1
Gentamicin C1
Gentamicin C1 has been reported in Liquidambar formosana with data available.
Gentamicin C1 is one of the major components of the gentamicin complex. Gentamicin C1 has a methyl group in the 6' position of the 2-amino-hexose ring and is N methylated at the same position.
Gentamicin C1 is one of the major components of the gentamicin complex. Gentamicin C1 has a methyl group in the 6' position of the 2-amino-hexose ring and is N methylated at the same position.
Brand Name:
Vulcanchem
CAS No.:
25876-10-2
VCID:
VC20794932
InChI:
InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1
SMILES:
Array
Molecular Formula:
C21H43N5O7
Molecular Weight:
477.6 g/mol
Gentamicin C1
CAS No.: 25876-10-2
Cat. No.: VC20794932
Molecular Formula: C21H43N5O7
Molecular Weight: 477.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Gentamicin C1 has been reported in Liquidambar formosana with data available. Gentamicin C1 is one of the major components of the gentamicin complex. Gentamicin C1 has a methyl group in the 6' position of the 2-amino-hexose ring and is N methylated at the same position. |
|---|---|
| CAS No. | 25876-10-2 |
| Molecular Formula | C21H43N5O7 |
| Molecular Weight | 477.6 g/mol |
| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
| Standard InChI | InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1 |
| Standard InChI Key | CEAZRRDELHUEMR-CAMVTXANSA-N |
| Isomeric SMILES | C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC |
| Canonical SMILES | CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |
| Colorform | White amorphous powde |
| Melting Point | 102-108 °C |
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